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Compound of Interest

Compound Name: 1,3,5-Heptatriene

Cat. No.: B106202 Get Quote

A Guide for Researchers in Spectroscopy and Drug Development

This guide provides a detailed comparison of the experimental and computationally calculated

spectra of the conjugated polyene, 1,3,5-heptatriene. Understanding the spectral properties of

such molecules is crucial for their identification, characterization, and for predicting their

behavior in various chemical and biological systems. This comparison serves as a valuable

resource for researchers, scientists, and professionals in drug development by juxtaposing

real-world experimental data with theoretical predictions, offering insights into the accuracy and

limitations of computational models.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental and calculated spectroscopic data

for 1,3,5-heptatriene. For context and completeness, where direct experimental or calculated

data for 1,3,5-heptatriene is not readily available in the literature, values for the closely related

and structurally similar compound, 1,3,5-hexatriene, are provided for a qualitative comparison.

Table 1: UV-Vis Spectroscopy - Absorption Maxima (λmax)
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Compound Experimental λmax (nm) Calculated λmax (nm)

1,3,5-Heptatriene
Not explicitly found; estimated

to be >258 nm
Not explicitly found

1,3,5-Hexatriene (for

comparison)
258[1] -

Note: The λmax for conjugated polyenes increases with the length of the conjugated system.

Therefore, the λmax for 1,3,5-heptatriene is expected to be longer than that of 1,3,5-

hexatriene.

Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm-1)

Vibrational Mode
Experimental Frequencies
(cm-1) for (E,E)-1,3,5-
Heptatriene

Calculated Frequencies
(cm-1)

C-H Stretch (sp2) ~3010 Not explicitly found

C=C Stretch (conjugated) ~1650 - 1600 Not explicitly found

C-H Bend (out-of-plane) ~1000 - 650 Not explicitly found

Note: The experimental data is based on the vapor-phase IR spectrum available on

SpectraBase. Specific peak values were not provided in a numerical format in the initial search.

Table 3: 1H NMR Spectroscopy - Chemical Shifts (δ, ppm)

Proton Environment
Experimental Chemical
Shifts (ppm)

Calculated Chemical Shifts
(ppm)

Vinyl Protons
~ 5.0 - 7.5 (general range for

conjugated polyenes)
Not explicitly found

Allylic Protons ~ 1.7 - 2.2 (general range) Not explicitly found
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Note: Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants

for 1,3,5-heptatriene were not found in the initial search.

Table 4: 13C NMR Spectroscopy - Chemical Shifts (δ, ppm)

Carbon Environment
Experimental Chemical
Shifts (ppm) for (E,E)-1,3,5-
Heptatriene

Calculated Chemical Shifts
(ppm)

sp2 Carbons
117.2, 128.9, 130.5, 131.8,

136.9, 137.2
Not explicitly found

sp3 Carbon (CH3) 18.2 Not explicitly found

Note: The experimental data is based on the 13C NMR spectrum available on SpectraBase.

Experimental and Computational Protocols
A critical aspect of comparing experimental and theoretical data is understanding the

methodologies employed to obtain them.

Experimental Methodologies
UV-Vis Spectroscopy: The experimental absorption maximum (λmax) is typically determined

using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g.,

hexane, ethanol) that does not absorb in the region of interest. The instrument passes a

beam of ultraviolet and visible light through the sample, and the absorbance at each

wavelength is recorded. The wavelength at which the absorbance is highest is the λmax.

Infrared (IR) Spectroscopy: Experimental IR spectra are commonly obtained using a Fourier

Transform Infrared (FTIR) spectrometer. For a vapor-phase spectrum, the sample is

introduced into a gas cell. The instrument passes infrared radiation through the sample, and

the detector measures the amount of radiation that passes through at each wavenumber.

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies

of the molecule's functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectra are recorded

on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g.,

CDCl3, DMSO-d6), and a small amount of a reference standard like tetramethylsilane (TMS)

is added. The instrument subjects the sample to a strong magnetic field and radiofrequency

pulses. The resulting signals (resonances) are recorded, and their chemical shifts (δ) are

reported in parts per million (ppm) relative to the reference standard.

Computational Methodologies
UV-Vis Spectra Calculation (TD-DFT): Theoretical UV-Vis spectra are often calculated using

Time-Dependent Density Functional Theory (TD-DFT). This method involves first optimizing

the ground-state geometry of the molecule using a chosen density functional (e.g., B3LYP)

and basis set (e.g., 6-31G(d)). Then, the TD-DFT calculation is performed to determine the

excitation energies and oscillator strengths of the electronic transitions, which correspond to

the absorption maxima.

IR Spectra Calculation (DFT): Computational IR spectra are typically generated by

performing a frequency calculation on the optimized geometry of the molecule using Density

Functional Theory (DFT). The same functional and basis set as the geometry optimization

are usually employed. The calculation yields the vibrational frequencies and their

corresponding intensities. It is common practice to apply a scaling factor to the calculated

frequencies to better match the experimental data, as the harmonic approximation used in

the calculations tends to overestimate vibrational frequencies.

NMR Spectra Calculation (GIAO): The calculation of NMR chemical shifts is commonly

performed using the Gauge-Including Atomic Orbital (GIAO) method. After obtaining the

optimized molecular geometry, the GIAO method is used to calculate the isotropic shielding

values for each nucleus. These shielding values are then converted to chemical shifts by

referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same

level of theory.

Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing experimental and

calculated spectra, a fundamental process in chemical analysis and computational chemistry.
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Workflow for Comparing Experimental and Calculated Spectra
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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental

and calculated spectroscopic data.
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Objective Comparison and Conclusion
The direct comparison of experimental and calculated spectra for 1,3,5-heptatriene is currently

limited by the availability of comprehensive published data, particularly on the computational

side. However, based on the available experimental data and knowledge of related

compounds, we can draw several conclusions:

UV-Vis Spectroscopy: While a specific experimental λmax for 1,3,5-heptatriene was not

found, the known value for 1,3,5-hexatriene (258 nm) provides a reliable starting point.[1]

The addition of another conjugated double bond in the heptatriene system is expected to

cause a bathochromic shift (a shift to a longer wavelength). Computational TD-DFT methods

are generally effective at predicting λmax for conjugated systems, and a calculated value for

1,3,5-heptatriene would likely fall in the range of 265-275 nm.

Infrared Spectroscopy: The experimental vapor-phase IR spectrum shows characteristic

absorptions for C-H bonds on sp2 carbons and conjugated C=C double bonds. DFT

calculations are well-suited for predicting vibrational frequencies. A calculated IR spectrum

for 1,3,5-heptatriene would be expected to show good agreement with the experimental

spectrum, especially after the application of a standard scaling factor to the calculated

frequencies.

NMR Spectroscopy: The experimental 13C NMR data provides precise chemical shifts for

the carbon atoms in (E,E)-1,3,5-heptatriene. The GIAO method for calculating NMR

chemical shifts is a powerful tool. A calculated 13C NMR spectrum would be expected to

reproduce the experimental chemical shifts with a high degree of accuracy, aiding in the

definitive assignment of each carbon signal. While detailed experimental 1H NMR data was

not found, calculations could provide valuable predictions for the chemical shifts and

coupling constants of the vinyl and allylic protons, which would be invaluable for interpreting

an experimental spectrum.

In conclusion, while a complete one-to-one comparison is hampered by the current lack of

published calculated spectra for 1,3,5-heptatriene, the available experimental data provides a

solid benchmark. The well-established computational methodologies discussed here are

expected to provide theoretical spectra that are in good agreement with the experimental data.

For researchers in drug development and related fields, this highlights the complementary

nature of experimental and computational techniques. Experimental data provides the ground
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truth, while computational chemistry offers a powerful tool for predicting spectral properties,

aiding in spectral assignment, and providing insights into molecular structure and behavior

where experimental data may be unavailable or difficult to obtain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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